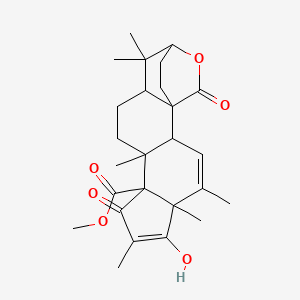

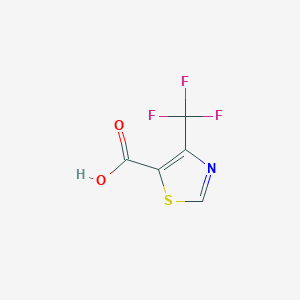

![molecular formula C15H16ClNO2 B2820370 5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione CAS No. 338399-40-9](/img/structure/B2820370.png)

5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione (abbreviated 5-CP-2-DMC) is a cyclohexane derivative that has been studied for its potential applications in the lab and in scientific research. 5-CP-2-DMC has a wide range of properties that make it a versatile and useful compound for a variety of experiments.

Scientific Research Applications

Synthesis and Characterization

The compound 5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione has been utilized in various synthesis and characterization studies. One study involved the synthesis of precursors like 2-[(dimethylamino)methylene]cyclohexane-1,3-dione, highlighting its potential as a building block in organic synthesis (Jeyachandran, 2021).

Catalysis and Green Chemistry

Research has shown the use of related compounds in catalysis and green chemistry. For instance, tamarind water catalyzed the synthesis of arylmethylenebis derivatives, demonstrating an environmentally friendly approach (Pal, 2020). Another study used sulfacetamide as a catalyst in the synthesis of oxygen-containing heterocyclic compounds, indicating the versatility of these compounds in catalyzed reactions (Kamalifar & Kiyani, 2021).

Photolysis and Chemical Reactivity

In a study on photolysis, 4-chloroaniline and its N,N-dimethyl derivative (related to the compound ) underwent efficient photoheterolysis, showing the potential of these compounds in studying photochemical reactions (Guizzardi et al., 2001).

Crystal Structure Analysis

The compound and its derivatives have been used in crystal structure analysis. A study synthesized and characterized a novel crystal structure of a related compound, enhancing our understanding of molecular structures (Zhang et al., 2013).

Nano-Catalysis

Nano-TiO2 was used as a catalyst in the synthesis of aryl-1,8-dioxo-octahydroxanthene derivatives from related compounds, showcasing advancements in nano-catalysis and its application in organic synthesis (Khazaei et al., 2013).

Ultrasound-Assisted Synthesis

The compound's derivatives have been synthesized using ultrasound-assisted methods, which is an innovative approach in green chemistry and organic synthesis (Li et al., 2012).

Reaction Mechanisms and Theoretical Studies

The compound has been involved in studies exploring reaction mechanisms and theoretical investigations. This includes understanding the formation of 1,2-dioxanes using related compounds, contributing to the field of organic reaction mechanisms (Nishino et al., 1991).

properties

IUPAC Name |

5-(4-chlorophenyl)-2-(dimethylaminomethylidene)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-17(2)9-13-14(18)7-11(8-15(13)19)10-3-5-12(16)6-4-10/h3-6,9,11H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXLNBUPOIEEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

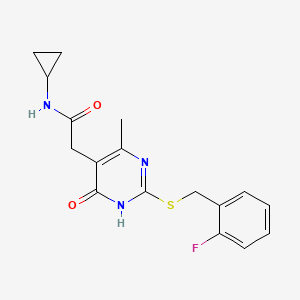

![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820294.png)

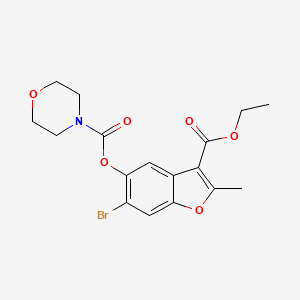

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)

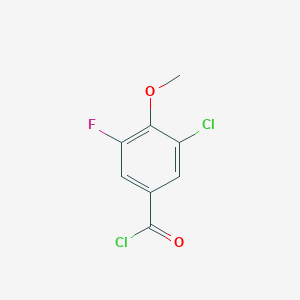

![2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2820299.png)

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2820300.png)

methanone](/img/structure/B2820302.png)

![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2820309.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2820310.png)